molecular formula C7H6N2O2 B1606372 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione CAS No. 65523-03-7

1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione

Cat. No.: B1606372
CAS No.: 65523-03-7
M. Wt: 150.13 g/mol
InChI Key: JXAOFQUVPSCSIF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione typically involves multi-step procedures. One common method includes the palladium-mediated Sonagashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This is followed by cyclization and substitution reactions to form the desired pyrrolopyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the laboratory-scale synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it acts as a colchicine-binding site inhibitor, disrupting tubulin polymerization and affecting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is unique due to its specific interactions with molecular targets like tubulin, making it a valuable compound in anticancer research . Its ability to undergo various chemical reactions also allows for the synthesis of diverse derivatives with potential therapeutic applications.

Properties

IUPAC Name

1,7-dihydropyrrolo[3,2-c]pyridine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-3-5-4(1-2-8-5)7(11)9-6/h1-2,8H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAOFQUVPSCSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN2)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314810
Record name 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65523-03-7
Record name NSC288721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione in biochemical research?

A1: This compound, a purine analog, is structurally similar to xanthine, a naturally occurring purine base. This similarity makes it valuable for studying enzymes like xanthine oxidase. [, ] Researchers synthesize and analyze derivatives of 3,7-dideazaxanthine to investigate their potential as enzyme inhibitors, particularly targeting xanthine oxidase. [, , ]

Q2: What are the key structural features of this compound derivatives and their influence on activity?

A2: The presence or absence of specific substituents on the core structure of 3,7-dideazaxanthine significantly impacts its interaction with xanthine oxidase. [] For example, the 5-methyl derivative shows inhibitory activity, while the 1-oxa-1,3,7-trideazaxanthine derivative does not. [] This suggests that modifications to the core structure can drastically alter the binding affinity and inhibitory potential of these compounds. Further research exploring structure-activity relationships is crucial for designing more potent and selective xanthine oxidase inhibitors based on this scaffold.

Q3: What synthetic routes are available for producing this compound and its derivatives?

A3: Researchers have successfully synthesized 3,7-dideazaxanthine and its derivatives from readily available starting materials. [, ] One common approach involves utilizing 3-alkoxycarbonylpyrrole-2-acetates as precursors. [] For instance, 3,7-dideazaxanthine and its 5-methyl derivative were synthesized using this strategy. [] Additionally, 3-carboxypyrrole-2-acetic acid served as the starting material for synthesizing the 1-oxa-1,3,7-trideazaxanthine derivative. [] These established synthetic routes allow for the preparation of a diverse library of 3,7-dideazaxanthine analogs for further biological evaluation and drug discovery efforts.

Q4: Are there any notable chemical reactions associated with this compound?

A4: Beyond their synthesis, these compounds exhibit interesting reactivity. For example, chlorination of 3,7-dideazaxanthine and its 5-methyl derivative using phenylphosphonic dichloride leads to the formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (2,6-dichloro-3,7-dideazapurine). [] Intriguingly, this reaction results in the demethylation of the 5-methyl derivative. [] Further investigation into this demethylation mechanism could provide insights into new synthetic strategies. Furthermore, catalytic reduction of the dichloro derivative yielded 1H-pyrrolo[3,2-c]-pyridine. [] These reactions highlight the versatility of 3,7-dideazaxanthine derivatives as valuable building blocks for synthesizing a diverse range of nitrogen-containing heterocycles with potential biological applications.

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